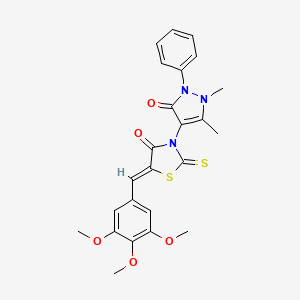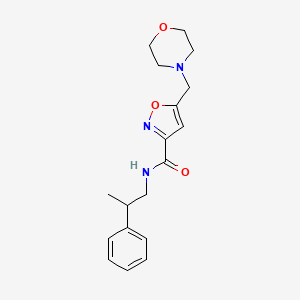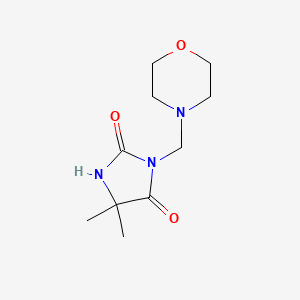![molecular formula C20H16O2S B3898790 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3898790.png)
3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one
描述
“3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one” is a chemical compound with the molecular formula C22H18O2 . It has an average mass of 314.377 Da and a monoisotopic mass of 314.130676 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be influenced by the presence of the benzyloxy and thienyl groups. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .作用机制
Target of Action
The primary target of hMAO-B-IN-4, also known as 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one, is the human monoamine oxidase-B (hMAO-B) enzyme . This enzyme plays a crucial role in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
hMAO-B-IN-4 acts as a selective, reversible, and blood-brain barrier penetrable inhibitor of hMAO-B . It binds to the hMAO-B enzyme, thereby inhibiting its activity. This inhibition reduces the degradation of dopamine, leading to an increase in dopamine levels .
Biochemical Pathways
The inhibition of hMAO-B by hMAO-B-IN-4 affects the dopamine metabolic pathway. Under normal conditions, hMAO-B catalyzes the oxidative deamination of dopamine, converting it into inactive metabolites . The inhibition of hmao-b by hmao-b-in-4 prevents this conversion, leading to an increase in dopamine levels .
Pharmacokinetics
It’s also known that hMAO-B-IN-4 is able to penetrate the blood-brain barrier, which is crucial for its effects on the central nervous system .
Result of Action
The primary result of hMAO-B-IN-4’s action is an increase in dopamine levels in the brain. This is due to the inhibition of hMAO-B, which normally breaks down dopamine . By preventing this breakdown, hMAO-B-IN-4 helps maintain higher levels of dopamine, which can be beneficial in conditions like Parkinson’s disease, where dopamine levels are typically reduced .
Action Environment
The efficacy and stability of hMAO-B-IN-4 can be influenced by various environmental factors. For instance, genetic factors can affect the expression and activity of hMAO-B, potentially influencing the effectiveness of hMAO-B-IN-4 . Additionally, other environmental factors such as diet, lifestyle, and exposure to toxins can also impact the overall health of neurons and the balance of neurotransmitters in the brain, thereby potentially affecting the action of hMAO-B-IN-4 .
实验室实验的优点和局限性
One of the advantages of using 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one in lab experiments is its relatively low toxicity compared to other organic compounds. This makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one. One of the directions is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential as a building block for the synthesis of new organic compounds with improved properties for various applications. Furthermore, the development of new synthesis methods for this compound may lead to improved yields and reduced costs, making it more accessible for scientific research.
科学研究应用
3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been used as a pesticide due to its insecticidal and fungicidal properties. In material science, it has been used as a building block for the synthesis of various organic compounds with potential applications in photovoltaics and optoelectronics.
生化分析
Biochemical Properties
The compound 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been shown to interact with the glucagon-like peptide-1 receptor (GLP-1R), a protein that plays a crucial role in glucose-dependent insulin secretion .
Cellular Effects
In cellular processes, this compound has been observed to exhibit glucose-dependent insulin secretion in rats following intravenous administration . This indicates that the compound can influence cell function by modulating insulin secretion, which is a key aspect of cellular metabolism .
Molecular Mechanism
At the molecular level, this compound acts as a small molecule activator of the GLP-1R . This suggests that the compound exerts its effects through binding interactions with this receptor, leading to its activation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the literature, its observed effects on insulin secretion suggest that it may have dose-dependent impacts on glucose regulation .
Metabolic Pathways
Its interaction with the GLP-1R suggests that it may play a role in the metabolic processes associated with glucose regulation .
属性
IUPAC Name |
(E)-3-(4-phenylmethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c21-19(20-7-4-14-23-20)13-10-16-8-11-18(12-9-16)22-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMRBDQELHEBO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (3-{[(2,2-diphenylcyclopropyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3898708.png)
![3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3898715.png)

![5-[(benzylamino)sulfonyl]-2,4-dichloro-N-phenylbenzamide](/img/structure/B3898725.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B3898729.png)

![3-(2-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898740.png)
![3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3898743.png)
![1-(4-biphenylyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3898757.png)
![N'-(2,6-dichlorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B3898763.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-cyclopropylacetamide](/img/structure/B3898776.png)

![1-allyl-N-[2-(3-methylpyridin-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3898805.png)
